molecular formula C18H12ClN3O B1344955 2-Chloro-7-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline CAS No. 1142201-73-7

2-Chloro-7-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline

Cat. No. B1344955
CAS RN: 1142201-73-7
M. Wt: 321.8 g/mol
InChI Key: LUTZXISGFRRTKI-UHFFFAOYSA-N
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Description

2-Chloro-7-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline, also known as CMQ, is a synthetic molecule with a variety of applications in scientific research. CMQ is a heterocyclic aromatic compound that is known to have a wide range of biochemical and physiological effects. It has a variety of uses in laboratory experiments and can be used to study the effects of certain drugs on the body.

Scientific Research Applications

Drug Discovery

Quinoline is a vital scaffold for leads in drug discovery . The presence of the quinoline moiety in the structure of “2-Chloro-7-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline” could make it a potential candidate for drug discovery.

Synthetic Organic Chemistry

Quinoline and its derivatives have versatile applications in the field of synthetic organic chemistry . The unique structure of “2-Chloro-7-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline” could be used to synthesize other complex organic compounds.

Biological Activities

Quinoline derivatives have been reported to exhibit various biological activities . Therefore, “2-Chloro-7-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline” might also possess potential biological activities.

Pharmaceutical Activities

Quinoline derivatives have shown potential pharmaceutical activities . The compound “2-Chloro-7-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline” could be explored for its potential pharmaceutical applications.

Green Chemistry

Quinoline and its derivatives can be synthesized using green chemistry protocols . The synthesis of “2-Chloro-7-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline” could potentially be optimized using green chemistry principles.

Medicinal Chemistry

Quinoline plays a major role in the field of medicinal chemistry . The compound “2-Chloro-7-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline” could be of interest in medicinal chemistry research.

properties

IUPAC Name

3-(2-chloro-7-methylquinolin-3-yl)-5-phenyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O/c1-11-7-8-13-10-14(16(19)20-15(13)9-11)17-21-18(23-22-17)12-5-3-2-4-6-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTZXISGFRRTKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C3=NOC(=N3)C4=CC=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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